n-Methyloctan-1-amine
Overview
Description
N-Methyloctan-1-amine is a secondary amino compound . It is an organic compound with the chemical formula C9H21N . It is a colorless liquid with a distinctive amine odor . It is a fatty amine compound with lipophilicity and surface activity .
Synthesis Analysis
The synthesis of amines like n-Methyloctan-1-amine can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of n-Methyloctan-1-amine can be represented by the IUPAC name N-methyloctan-1-amine . The InChI representation is InChI=1S/C9H21N/c1-3-4-5-6-7-8-9-10-2/h10H,3-9H2,1-2H3 . The Canonical SMILES representation is CCCCCCCCNC .Physical And Chemical Properties Analysis
The molecular weight of n-Methyloctan-1-amine is 143.27 g/mol . It has a XLogP3 value of 3.7, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . It has seven rotatable bonds . The exact mass and monoisotopic mass are both 143.167399674 g/mol .Scientific Research Applications
Application 1: Biomarker for Type 2 Diabetes Mellitus (T2DM) Diagnosis
- Scientific Field : Diabetology & Metabolic Syndrome
- Summary of the Application : “n-Methyloctan-1-amine” is identified as one of the five biomarkers that have a good prediction ability of T-T2DM disease risk . It is used in the integrated biomarker profiling of the metabolome associated with type 2 diabetes mellitus among Tibetan in China .
- Methods of Application or Experimental Procedures : The study conducted untargeted metabolomics analysis of plasma samples from a retrospective cohort study with 100 healthy controls and 100 T-T2DM patients using liquid chromatography–mass spectrometry . The optimal metabolite panels for predicting T-T2DM were selected using a tenfold cross-validation random forest classification model .
- Results or Outcomes : The T-T2DM group had significant metabolic alterations that are distinct from known diabetes risk indicators, such as body mass index, fasting plasma glucose, and glycosylated hemoglobin levels . The metabolite prediction model provided a better predictive value compared with the clinical features . Ten metabolites, including “n-Methyloctan-1-amine”, were found to be independently predictive of T-T2DM .
Application 2: Component in PAMAM Dendrimer-Based Macromolecules
- Scientific Field : Polymer Science and Nanotechnology
- Summary of the Application : “n-Methyloctan-1-amine” could potentially be used as a component in the synthesis of Poly(amidoamine) (PAMAM) dendrimers . These are highly branched, star-shaped macromolecules with very specific and controllable structures .
- Methods of Application or Experimental Procedures : The synthesis of PAMAM dendrimers usually involves Michael addition followed by amidation . The dendrimers are synthesized from a branch point or central segment, and each dendron is composed of the scaffold (number of branching points) and surface groups .
- Results or Outcomes : PAMAM dendrimers have found applications in various fields including medicine, DNA, pharmaceutical carriers, proteins, amino acids, and more . They are also used for fingerprint detection, biomedical applications, methanol oxidation, and optical sensing .
Application 3: Nanomedicine
- Scientific Field : Nanotechnology and Medicine
- Summary of the Application : While the specific use of “n-Methyloctan-1-amine” is not mentioned, it could potentially be used in the field of nanomedicine . Nanotechnology is being harnessed for various applications in healthcare and medicine .
- Methods of Application or Experimental Procedures : The specific methods would depend on the exact application, but generally involve the use of nanoscale materials or devices for diagnosis, treatment, and prevention of diseases .
- Results or Outcomes : Nanotechnology has shown successful and beneficial uses in diagnostics, disease treatment, regenerative medicine, gene therapy, dentistry, oncology, aesthetics industry, drug delivery, and therapeutics .
Application 4: Component in Chitosan Derivatives
- Scientific Field : Biomedical Applications
- Summary of the Application : While the specific use of “n-Methyloctan-1-amine” is not mentioned, it could potentially be used in the synthesis of chitosan derivatives . Chitosan is a versatile biopolymer derived from chitin that has garnered significant attention in various biomedical applications due to its unique properties .
- Methods of Application or Experimental Procedures : The specific methods would depend on the exact application, but generally involve the use of chitosan and its derivatives in the antibacterial, anticancer, wound healing, and tissue engineering fields .
- Results or Outcomes : Chitosan and its derivatives have shown successful and beneficial uses in the fields of diagnostics, disease treatment, regenerative medicine, gene therapy, dentistry, oncology, aesthetics industry, drug delivery, and therapeutics .
Application 5: Nanotechnology
- Scientific Field : Nanotechnology
- Summary of the Application : While the specific use of “n-Methyloctan-1-amine” is not mentioned, it could potentially be used in the field of nanotechnology . Nanotechnology is being harnessed for various applications in healthcare and medicine .
- Methods of Application or Experimental Procedures : The specific methods would depend on the exact application, but generally involve the use of nanoscale materials or devices for diagnosis, treatment, and prevention of diseases .
- Results or Outcomes : Nanotechnology has shown successful and beneficial uses in diagnostics, disease treatment, regenerative medicine, gene therapy, dentistry, oncology, aesthetics industry, drug delivery, and therapeutics .
Safety And Hazards
properties
IUPAC Name |
N-methyloctan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-3-4-5-6-7-8-9-10-2/h10H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGJNMCIMOLEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044619 | |
Record name | N-Methyloctan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyloctan-1-amine | |
CAS RN |
2439-54-5 | |
Record name | N-Methyloctylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2439-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octanamine, N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methyloctan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl(octyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYLMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O0O17JZ7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.